molecular formula C14H10O6 B14598089 1,4-Naphthalenedione, 2,8-bis(acetyloxy)- CAS No. 61276-36-6

1,4-Naphthalenedione, 2,8-bis(acetyloxy)-

Cat. No.: B14598089
CAS No.: 61276-36-6
M. Wt: 274.22 g/mol
InChI Key: WWECCGGTNPBYAX-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2,8-bis(acetyloxy)- is a chemical compound with the molecular formula C14H10O6 It is a derivative of 1,4-naphthoquinone, where the hydrogen atoms at positions 2 and 8 are replaced by acetyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2,8-bis(acetyloxy)- typically involves the acetylation of 1,4-naphthoquinone. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Acetic acid or a similar solvent

    Catalyst: Sulfuric acid or another strong acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactants: 1,4-naphthoquinone and acetic anhydride

    Catalyst: Sulfuric acid

    Reaction Vessel: Large-scale reactors with temperature control

    Purification: Crystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2,8-bis(acetyloxy)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form different quinone derivatives.

    Reduction: Can be reduced to form hydroquinone derivatives.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Various quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Compounds with different functional groups replacing the acetyloxy groups.

Scientific Research Applications

1,4-Naphthalenedione, 2,8-bis(acetyloxy)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2,8-bis(acetyloxy)- involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in antimicrobial or anticancer research.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, which lacks the acetyloxy groups.

    2-Acetyloxy-1,4-naphthoquinone: A derivative with a single acetyloxy group.

    2,3-Dichloro-1,4-naphthoquinone: A derivative with chlorine atoms instead of acetyloxy groups.

Uniqueness

1,4-Naphthalenedione, 2,8-bis(acetyloxy)- is unique due to the presence of two acetyloxy groups, which can influence its chemical reactivity and biological activity. The acetyloxy groups can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the presence of these groups can modulate the compound’s biological properties, potentially enhancing its therapeutic potential.

Properties

CAS No.

61276-36-6

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

(7-acetyloxy-5,8-dioxonaphthalen-1-yl) acetate

InChI

InChI=1S/C14H10O6/c1-7(15)19-11-5-3-4-9-10(17)6-12(20-8(2)16)14(18)13(9)11/h3-6H,1-2H3

InChI Key

WWECCGGTNPBYAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C(=CC2=O)OC(=O)C

Origin of Product

United States

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